molecular formula C19H14Cl2N6O B2679134 3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890953-98-7

3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2679134
CAS No.: 890953-98-7
M. Wt: 413.26
InChI Key: AOZMQWLYGPOKDH-UHFFFAOYSA-N
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Description

3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic small molecule belonging to the class of pyrazolo[3,4-d]pyrimidine hydrazide derivatives. This compound is designed for scientific research, particularly in the field of oncology and kinase inhibition. Its structure incorporates a flat heteroaromatic system that acts as a bioisostere for the adenine moiety of ATP, allowing it to competitively bind to the ATP-binding site of various kinase targets . The core scaffold, 1H-pyrazolo[3,4-d]pyrimidine, is a privileged structure in medicinal chemistry and is known to be a key pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors . Related compounds with this scaffold have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . The molecular design of such derivatives typically includes a hydrophobic head, a linker region, and a hydrophobic tail to efficiently occupy key hydrophobic regions I and II within the kinase domain . In research settings, this compound is intended for in vitro applications to investigate its mechanism of action, which may involve inducing apoptosis, disrupting cell cycle progression (potentially at the S and G2/M phases), and modulating the expression of apoptosis-related proteins like BAX and Bcl-2 . Furthermore, it serves as a valuable tool for molecular docking studies to explore and validate its interactions with wild-type and mutant forms of EGFR and other kinases . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dichloro-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-3-2-4-13(7-11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)12-5-6-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZMQWLYGPOKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the m-tolyl group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrazolo[3,4-d]pyrimidine core is reacted with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination of the benzene ring:

    Formation of the benzohydrazide moiety: This final step involves the reaction of the chlorinated intermediate with hydrazine hydrate under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have been reported to induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways and caspase activation .
  • Antimicrobial Properties : The compound has shown promising results against a range of bacterial and fungal strains. Its efficacy can be attributed to the presence of the pyrazole ring, which is known for enhancing antimicrobial activity .
  • Analgesic Effects : Some studies suggest that related hydrazones possess analgesic properties. The mechanism may involve modulation of pain pathways or inhibition of specific inflammatory mediators .

Case Studies

Several case studies have documented the applications and effects of this compound:

  • Anticancer Research : A study evaluating the anticancer potential of pyrazolo derivatives demonstrated that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study concluded that the compound could be a lead candidate for further development as an anticancer drug .
  • Antimicrobial Evaluation : In a comprehensive antimicrobial screening, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on

Biological Activity

3,4-Dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16Cl2N4O\text{C}_{19}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. In particular, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

  • Mechanism of Action : The anticancer effect is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, pyrazole derivatives may inhibit the activity of kinases involved in the MAPK/ERK pathway or affect apoptotic signaling cascades.
  • Case Study : A study involving similar pyrazole compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced cytotoxic effects due to synergistic interactions .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well documented. The compound has been shown to exhibit inhibitory effects on pro-inflammatory cytokines.

  • Research Findings : In vitro studies indicated that this compound could significantly reduce levels of TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored.

  • Evaluation : Compounds structurally related to this compound were tested against various bacterial strains. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Data Summary

Activity Effect IC50/MIC Values Reference
AnticancerCytotoxicity against MCF-7 cellsIC50 ~ 10 µM
Anti-inflammatoryInhibition of TNF-α and IL-6Significant reduction
AntimicrobialActivity against bacterial strainsMIC ~ 50–100 µg/mL

Comparison with Similar Compounds

Substituent Variations on the Benzohydrazide Moiety

Compound Name Substituents on Benzohydrazide Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3,4-dichloro 434.28 High lipophilicity, potential antimicrobial activity
3,4-Dimethoxy analog (K405-3871) 3,4-dimethoxy 404.43 Enhanced solubility due to methoxy groups; lower logP
4-Methoxy analog () 4-methoxy 408.85 Moderate antimicrobial activity; reduced steric hindrance
4-Hydroxy analog () 4-hydroxy 340.35 Polar, likely lower bioavailability; hydrogen-bonding capability

Key Insights :

  • Chlorine vs. Methoxy/Hydroxy : Dichloro substitution increases hydrophobicity, favoring penetration through lipid membranes, whereas methoxy/hydroxy groups improve solubility but may reduce potency .
  • Electronic Effects : Electron-withdrawing Cl atoms may enhance electrophilicity, influencing interactions with biological targets like enzymes or receptors.

Variations in the Aryl Group on the Pyrazolo[3,4-d]Pyrimidine Core

Compound Name Aryl Group Substitution Molecular Weight (g/mol) Notable Characteristics
Target Compound m-Tolyl (3-methylphenyl) 434.28 Steric bulk from methyl; moderate metabolic stability
3-Chloro-4-methylphenyl analog () 3-chloro-4-methylphenyl 408.85 Increased halogen-mediated reactivity; potential cytotoxicity
4-Methoxyphenyl analog () 4-methoxyphenyl ~390 (estimated) Electron-rich aryl group; may alter binding affinity
1-Methylpyrazolo core () 1-methyl 340.35 Simplified structure; reduced steric effects

Key Insights :

  • m-Tolyl vs.
  • Methoxy Substitution : Electron-donating methoxy groups () may reduce electrophilicity, affecting interactions with nucleophilic targets .

Antimicrobial Activity

  • Benzothiazole-Pyrazolo[3,4-d]Pyrimidine Derivatives (): Compounds with benzothiazole substitutions showed activity against P. aeruginosa and C. albicans, suggesting the pyrazolo-pyrimidine core is critical for antimicrobial action .
  • Target Compound : The dichloro groups may enhance broad-spectrum activity by disrupting microbial membrane integrity or inhibiting essential enzymes.

Anti-inflammatory and Analgesic Potential

  • Benzothiazole Derivative 3j (): Exhibited significant analgesic and anti-inflammatory effects, highlighting the role of substituents in modulating COX inhibition .
  • Target Compound : Dichloro substitution could potentiate anti-inflammatory activity by stabilizing interactions with COX-2’s hydrophobic pocket.

Melting Points and Stability

  • Diamine Derivatives (): Melting points ranged from 215–271°C, correlating with crystalline stability. The target compound’s dichloro groups likely increase melting points compared to methoxy analogs .
  • Synthetic Routes : Analogous compounds () were synthesized via reflux with formamide or nucleophilic substitutions, suggesting the target compound could follow similar pathways with adjusted reagents .

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